Superior Antiviral Potency of Peptide-T vs. TAK-779 in HIV-Infected Macrophages
Peptide-T (as DAPTA) exhibits profound antiviral activity in human monocytes/macrophages (M/M) infected with R5 HIV-1 strains. At a concentration of 1 nM, it inhibits HIV-1 replication by >90%. Notably, this study directly compared its activity to the non-peptidic CCR5 antagonist TAK-779. DAPTA was found to be more active than TAK-779 in inhibiting apoptosis on a neuroblastoma cell line [1].
| Evidence Dimension | Inhibition of HIV-1 replication and associated apoptosis |
|---|---|
| Target Compound Data | >90% inhibition of HIV-1 replication at 10⁻⁹ M; More active than TAK-779 in apoptosis inhibition |
| Comparator Or Baseline | TAK-779 |
| Quantified Difference | More active than TAK-779 in inhibiting apoptosis; >90% viral inhibition at 1 nM |
| Conditions | Human monocytes/macrophages (M/M) infected with R5 HIV-1 strains; Neuroblastoma cell line for apoptosis assay |
Why This Matters
This demonstrates Peptide-T's high potency in a physiologically relevant cell type (macrophages) and suggests a potential advantage over a known small-molecule CCR5 antagonist in terms of protecting neuronal cells from HIV-induced damage.
- [1] Pollicita, M., Schols, D., Aquaro, S., Peumans, W. J., Van Damme, E. J., Perno, C. F., & Balzarini, J. (2007). Profound anti-HIV-1 activity of DAPTA in monocytes/macrophages and inhibition of CCR5-mediated apoptosis in neuronal cells. Antiviral Chemistry and Chemotherapy, 18(5), 281-291. View Source
